METHYL 3,3,3-TRIFLUORO-2-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYLPHENYL]-2-HYDROXYPROPANOATE
Overview
Description
Methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, fluorobenzoyl, and hydroxypropanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYLPHENYL]-2-HYDROXYPROPANOATE typically involves multi-step organic reactions. One common method involves the initial formation of the fluorobenzoyl intermediate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the hydroxypropanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYLPHENYL]-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The fluorobenzoyl moiety may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Contains a fluorobenzoyl group but lacks the trifluoromethyl and hydroxypropanoate moieties.
4-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl]-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4/c1-10-8-13(18(27,17(26)28-3)19(21,22)23)9-11(2)15(10)24-16(25)12-4-6-14(20)7-5-12/h4-9,27H,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSSQLMADZDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)F)C)C(C(=O)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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